2,4-Dinitro-6-octylphenol
Description
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Structure
3D Structure
Properties
CAS No. |
4467-92-9 |
|---|---|
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2,4-dinitro-6-octylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-2-3-4-5-6-7-8-11-9-12(15(18)19)10-13(14(11)17)16(20)21/h9-10,17H,2-8H2,1H3 |
InChI Key |
XQJDAXOHZWCJFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Risk Characterization:in the Final Step, the Information from the Previous Steps is Integrated to Estimate the Likelihood and Magnitude of Adverse Effects in the Environment. This is Often Done by Calculating a Risk Quotient Rq , Which is the Ratio of the Predicted Environmental Concentration Pec to the Predicted No Effect Concentration Pnec .ekb.eg
RQ = PEC / PNEC
A PNEC is derived from the most sensitive ecotoxicological endpoint, applying an assessment factor to account for uncertainties. If the RQ is greater than 1, it indicates a potential for environmental risk, which may trigger the need for further testing or risk management measures.
Table 3: Framework for Environmental Risk Assessment of 2,4-Dinitro-6-octylphenol
| Assessment Step | Key Components | Data Sources/Methodologies (for this compound) |
| Hazard Identification | Identification of potential ecotoxicological effects. | QSAR predictions for aquatic toxicity; Read-across from data on other dinitrophenols and alkylphenols. |
| Dose-Response Assessment | Quantification of toxicity (e.g., LC50, NOEC). | Estimated values from QSAR models. |
| Exposure Assessment | Estimation of environmental concentrations (PEC). | Environmental fate modeling based on physicochemical properties (e.g., log Kow, vapor pressure, water solubility). |
| Risk Characterization | Comparison of exposure and effect levels (e.g., Risk Quotient). | Calculation of RQ = PEC/PNEC. The PNEC would be derived from the lowest estimated chronic toxicity value with an appropriate assessment factor. |
Due to the lack of empirical data, any environmental risk assessment for this compound would currently rely heavily on computational and read-across approaches, and would be associated with a high degree of uncertainty.
Ecotoxicological Considerations of 2,4 Dinitro 6 Octylphenol
Ecological Impacts on Aquatic Organisms
Dinitrophenol compounds are generally considered hazardous to aquatic organisms, with toxicity being influenced by environmental factors such as pH and temperature. canada.caorst.edu
Effects on Aquatic Invertebrate Populations
Substituted dinitrophenols demonstrate notable toxicity to a range of aquatic invertebrates. Studies on analogous compounds indicate that these chemicals can impact survival and reproduction. For instance, 2,4-dinitrophenol (B41442) (2,4-DNP) has shown acute toxicity to various crustacean species. waterquality.gov.au The herbicide dinoseb (B1670700), another related dinitrophenol, has also been well-characterized for its harmful effects on aquatic invertebrates, although they may be less sensitive than fish. canada.ca
Research on Daphnia magna, a key indicator species in aquatic toxicology, reveals that dinitrophenols can significantly affect survival and reproduction. waterquality.gov.aunih.gov For 2,4-DNP, a 21-day No-Observed-Effect Concentration (NOEC) for reproduction in Daphnia magna has been established at 2000 µg/L. waterquality.gov.au For dinoseb, the statistical no-effect concentration (SNEC) for survival and reproduction in Daphnia magna was determined to be 0.14 mg/L and 0.11 mg/L, respectively. nih.gov
The following table summarizes acute toxicity data for dinitrophenols on several aquatic invertebrate species.
Table 1: Acute Toxicity of Dinitrophenols to Aquatic Invertebrates
| Compound | Species | Exposure Duration | Endpoint | Value (µg/L) |
|---|---|---|---|---|
| 2,4-Dinitrophenol | Daphnia magna (Water flea) | 48-96 hours | EC50 (Immobilisation) | 3800 - 4600 |
| 2,4-Dinitrophenol | Artemia salina (Brine shrimp) | 48 hours | LC50 | 200 |
| 2,4-Dinitrophenol | Palaemonetes sp. (Grass shrimp) | 96 hours | LC50 | 23000 - 50000 |
Impacts on Fish Physiology and Survival
Dinitrophenol compounds are recognized as being highly toxic to fish. orst.eduwikipedia.org The toxicity can be acute, leading to mortality over short exposure periods, or chronic, affecting growth and development. canada.cawaterquality.gov.au The toxicity of dinoseb to fish is known to be influenced by factors such as pH, with higher toxicity observed in more acidic waters. orst.edu
Acute toxicity, measured by the 96-hour median lethal concentration (LC50), shows significant lethality at low concentrations. For dinoseb, 96-hour LC50 values in various fish species range from 32 to 960 µg/L. canada.ca Specific values include 44 µg/L for lake trout and 118 µg/L for catfish. orst.edu For 2,4-DNP, acute LC50 values for nine freshwater fish species range from 60 to 27,100 µg/L. waterquality.gov.au Chronic toxicity studies have established No-Observed-Effect Concentrations (NOEC) for 2,4-DNP on fish growth between 500 and 1300 µg/L. waterquality.gov.au
Sublethal effects have also been documented. Exposure to 2,4-DNP has been shown to decrease swimming endurance in adult zebrafish (Danio rerio), indicating an impact on physiological performance. researchgate.net The mechanism of toxicity, uncoupling of oxidative phosphorylation, disrupts cellular energy metabolism, which can lead to a cascade of adverse physiological effects. epa.gov
Table 2: Acute Toxicity of Dinitrophenols to Various Fish Species
| Compound | Species | Exposure Duration | Endpoint | Value (µg/L) |
|---|---|---|---|---|
| Dinoseb | Lake Trout (Salvelinus namaycush) | 96 hours | LC50 | 44 |
| Dinoseb | Cutthroat Trout (Oncorhynchus clarkii) | 96 hours | LC50 | 67 |
| Dinoseb | Coho Salmon (Oncorhynchus kisutch) | 96 hours | LC50 | 100 |
| Dinoseb | Catfish (Ictalurus punctatus) | 96 hours | LC50 | 118 |
| 2,4-Dinitro-6-methylphenol | Bluegill (Lepomis macrochirus) | 96 hours | LC50 | 230 |
Algal Growth Inhibition and Phytotoxicity Mechanisms
Dinitrophenols exhibit phytotoxicity, impacting primary producers like algae. nebraska.edu The primary mechanism of toxicity in these and other organisms is the uncoupling of oxidative phosphorylation, which interferes with the energy production necessary for cellular maintenance and growth. canada.caresearchgate.netnih.gov This disruption of the proton gradient across mitochondrial membranes inhibits ATP synthesis. researchgate.netwikipedia.org
Toxicity tests using the freshwater green alga Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) have been conducted to determine the effect of dinitrophenols on algal growth. For 2,4-DNP, the 48-hour EC50 (the concentration causing a 50% reduction in biomass) was found to be 26,000 µg/L. waterquality.gov.au Studies on dinoseb showed that algae appear to be less sensitive than aquatic invertebrates like Daphnia magna, with a statistical no-effect concentration (SNEC) for growth inhibition of 0.48 mg/L (480 µg/L). nih.gov
Ecological Impacts on Terrestrial Ecosystems
The impact of dinitrophenols extends to terrestrial environments, where they can affect soil life and non-target organisms. Their persistence in soil can be variable, but they have the potential to leach into groundwater. nebraska.eduherts.ac.uk
Effects on Soil Micro- and Macro-organisms
Dinitrophenols can be toxic to soil microorganisms, which are crucial for nutrient cycling and soil health. However, the dissipation of these compounds from soil is highly dependent on the presence and adaptation of specific microbial populations capable of degrading them. nebraska.edunih.gov Biodegradation can occur, but it is often slow and may be inhibited at high concentrations of the compound (above approximately 100 mg/kg), where it becomes toxic to the degrading microorganisms themselves. nih.gov The process is also pH-dependent, with optimal degradation occurring near neutral pH. nih.gov
Impacts on Non-Target Insect Species
As some dinitrophenols were historically used as insecticides and herbicides, they possess properties that can be harmful to non-target insect species, including beneficial predators and pollinators. epa.govorst.edu Dinoseb, for example, is known to be toxic to bees. orst.edu The broader class of dinitrophenol herbicides was used to control broadleaf weeds in various crops, leading to potential exposure for a wide range of terrestrial insects. epa.gov The specific impacts of 2,4-Dinitro-6-octylphenol on non-target insects have not been documented, but the known insecticidal properties of related compounds suggest a potential for adverse effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicological Endpoints
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. These models are instrumental in predicting the potential toxicity of chemicals for which limited empirical data are available, thereby reducing the need for extensive animal testing.
Predictive Models for Environmental Hazard
In the absence of specific experimental ecotoxicity data for this compound, QSAR models developed for substituted phenols and nitroaromatic compounds can provide valuable initial assessments of its environmental hazard. The toxicity of phenols to aquatic organisms is often predicted based on their mode of toxic action, which can be categorized as nonpolar narcosis, polar narcosis, or more specific mechanisms. nih.govjst.go.jp For dinitrophenols, the mechanism is often considered to be polar narcosis. jst.go.jp
Predictive models for the aquatic toxicity of phenols frequently utilize the 1-octanol/water partition coefficient (log Kow) as a key descriptor, representing the hydrophobicity of the molecule. nih.govjst.go.jp A general QSAR model for the toxicity of substituted phenols to aquatic organisms can be represented by the following equation:
log(1/EC50) = a * log Kow + b
where EC50 is the effective concentration causing a 50% response, and 'a' and 'b' are constants derived from regression analysis of a set of training chemicals. For polar narcotics like dinitrophenols, additional descriptors related to electronic properties are often included to improve the predictive power of the model.
Table 1: Illustrative QSAR Model Parameters for Phenolic Compounds
| Model Type | Endpoint | Key Descriptor(s) | General Equation |
| Polar Narcosis | Acute aquatic toxicity (e.g., to fish or daphnids) | log Kow, pKa | log(1/LC50) = c1(log Kow) + c2(pKa) + c3 |
| Uncoupling of Oxidative Phosphorylation | Inhibition of mitochondrial respiration | Electronic parameters (e.g., Hammett constants) | Biological Activity = f(σ, π) |
Note: This table presents generalized models for phenolic compounds. Specific models for this compound are not available.
Influence of Molecular Descriptors on Toxicological Activity
The toxicological activity of this compound is influenced by a combination of molecular descriptors that describe its physicochemical properties. These descriptors can be broadly categorized as hydrophobic, electronic, and steric.
Hydrophobicity (log Kow): The octyl group in this compound significantly increases its hydrophobicity compared to dinitrophenol. A higher log Kow value generally correlates with increased toxicity for compounds acting via a narcotic mechanism, as it facilitates partitioning into biological membranes. jst.go.jp
Electronic Effects: The two nitro groups are strong electron-withdrawing groups, which influence the acidity (pKa) of the phenolic hydroxyl group. acs.org The electronic properties of the molecule, often quantified by descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) or Hammett constants, are critical in determining the reactivity and specific interactions with biological targets. nih.govacs.org For dinitrophenols, the uncoupling of oxidative phosphorylation is a key toxic mechanism, which is related to their ability to shuttle protons across mitochondrial membranes, a process influenced by their electronic characteristics. researchgate.net
Table 2: Key Molecular Descriptors and Their Influence on the Toxicity of Substituted Phenols
| Descriptor | Property Represented | Influence on Toxicity of this compound (Inferred) |
| log Kow | Hydrophobicity, bioaccumulation potential | The long octyl chain leads to a high log Kow, likely increasing its baseline toxicity and potential for bioaccumulation in aquatic organisms. |
| pKa | Acidity, degree of ionization | The electron-withdrawing nitro groups lower the pKa, increasing the proportion of the ionized form at physiological pH, which can affect membrane transport and interaction with polar biological macromolecules. |
| ELUMO | Electron affinity, electrophilicity | Lower ELUMO values, due to the nitro groups, suggest a higher reactivity and potential for specific toxic interactions beyond simple narcosis. nih.gov |
| Molecular Weight | Size of the molecule | A larger molecular size may influence the rate of uptake and distribution within an organism. |
Environmental Risk Assessment Methodologies (Non-human focus)
Environmental risk assessment (ERA) for a chemical like this compound involves a systematic process to evaluate the potential for adverse ecological effects arising from its release into the environment. The process generally consists of four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Analytical Chemistry and Detection Methodologies for 2,4 Dinitro 6 Octylphenol
Advanced Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step to isolate 2,4-Dinitro-6-octylphenol from the sample matrix and remove interfering substances, thereby ensuring accurate and sensitive detection.
Isolating this compound from diverse matrices like soil and agricultural products requires robust extraction protocols. The choice of solvent and technique is crucial for achieving high recovery rates.
A validated method for the determination of meptyldinocap (B1662176), which is quantified as its 2,4-DNOP metabolite, employs a mixture of acetone, methanol, and 4 N hydrochloric acid (100:10:5, v/v/v) for extraction from mango and soil samples. semanticscholar.org This solvent system is effective for extracting the analyte from the solid matrix. Following the initial extraction, a cleanup step is performed using liquid-liquid partitioning with ethyl acetate. semanticscholar.org This step helps to separate the analyte of interest from co-extracted matrix components.
General extraction techniques for phenolic compounds from solid and liquid environmental samples often include:
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to adsorb the analyte from a liquid sample, which is then eluted with a small volume of an organic solvent. nih.gov It is an alternative to liquid-liquid extraction that reduces solvent consumption. nih.gov
Liquid-Liquid Extraction (LLE): An established technique, recommended in U.S. EPA methods for phenols, that uses a solvent immiscible with the sample (e.g., methylene (B1212753) chloride) to partition the analytes from the aqueous phase. nih.govepa.gov
Soxhlet and Ultrasonic Extraction: These are conventional techniques for extracting analytes from solid samples, though they often require large volumes of organic solvents. nih.gov
Research on the extraction of meptyldinocap as 2,4-DNOP has demonstrated high recovery rates from complex matrices, as detailed in the table below.
| Matrix | Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
|---|---|---|---|---|
| Mango | 0.025 | 93 | 4.2 | semanticscholar.org |
| Mango | 0.25 | 98 | 2.1 | semanticscholar.org |
| Soil | 0.025 | 94 | 5.8 | semanticscholar.org |
| Soil | 0.25 | 96 | 3.5 | semanticscholar.org |
For analytical purposes, this compound is often the target analyte derived from its parent ester compounds through chemical conversion.
Hydrolytic Conversion: In the analysis of the fungicide meptyldinocap, a key step is the hydrolytic conversion of the parent ester into its corresponding phenol (B47542) metabolite, this compound (2,4-DNOP). semanticscholar.org This conversion is integral to the analytical method, as the resulting phenol is then quantified. semanticscholar.org
Derivatization for Gas Chromatography: While direct analysis of phenols by Gas Chromatography (GC) is possible, derivatization is a common strategy to improve performance. researchgate.net This chemical modification process is used to:
Increase the volatility of polar compounds. mdpi.com
Enhance thermal stability. mdpi.com
Improve peak shape and separation.
Increase sensitivity, especially with electron capture detection (ECD). epa.gov
Common derivatization reactions for phenols include alkylation (e.g., methylation) and silylation, which replace the active hydrogen of the hydroxyl group. mdpi.comgcms.cz For a large molecule like this compound, derivatization would likely be essential to convert it into a more volatile species suitable for GC analysis. researchgate.net For example, U.S. EPA Method 8041A describes procedures for derivatizing phenols with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) for analysis by GC. epa.gov
Advanced Chromatographic Separation Techniques
Chromatography is the core technique for separating this compound from other components in the sample extract prior to its detection.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of less volatile and thermally sensitive compounds like this compound.
In a validated method for determining meptyldinocap residues, the final quantification of the 2,4-DNOP metabolite is performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). semanticscholar.org The chromatographic separation is typically achieved using a reverse-phase column, such as a C18 column. massbank.eu A gradient elution program, where the composition of the mobile phase is changed over time, is used to achieve optimal separation of the analyte from matrix interferences. semanticscholar.orgfigshare.com For example, a mobile phase consisting of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) is common for the analysis of phenols. massbank.eufigshare.com
| Parameter | Condition | Source |
|---|---|---|
| Technique | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | semanticscholar.org |
| Ionization | Negative Electrospray Ionization (ESI) | semanticscholar.org |
| Elution | Gradient | semanticscholar.org |
| Limit of Quantification (LOQ) | 0.025 µg/g in mango and soil | semanticscholar.org |
| Linear Range | 0.025 to 2 µg/g | semanticscholar.org |
Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds. gcms.cz For phenols, GC analysis can be performed directly or after derivatization.
The analysis of underivatized phenols by GC can be challenging due to their polarity, which can lead to poor peak shapes and interactions with the analytical column. researchgate.net For a high-molecular-weight compound such as this compound, its low volatility presents a significant challenge for GC analysis. Therefore, derivatization to form a more volatile and thermally stable derivative would be a prerequisite for a successful GC-based method. researchgate.netmdpi.com
U.S. EPA Method 8041A, which focuses on phenols, utilizes open-tubular, capillary columns for separation, coupled with detectors like a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), the latter being particularly sensitive to the derivatized forms of halogenated or nitrated phenols. epa.gov
Mass Spectrometric and Hyphenated Detection Methods
The coupling of chromatographic separation with mass spectrometric detection, known as a hyphenated technique, provides a high degree of selectivity and sensitivity, enabling both quantification and structural confirmation of analytes. saspublishers.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the analysis of this compound. semanticscholar.org In this method, the HPLC system separates the components of the extract, which are then introduced into the mass spectrometer. saspublishers.com Electrospray ionization (ESI) is a common interface for LC-MS, and for phenols, analysis is often performed in negative ion mode, which readily forms the [M-H]⁻ ion. semanticscholar.orgmassbank.eu
The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity. nih.gov In this setup, the precursor ion (e.g., the [M-H]⁻ of 2,4-DNOP) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored by the second mass analyzer. massbank.eu This process, known as Multiple Reaction Monitoring (MRM), is highly specific and reduces background noise, allowing for very low detection limits. figshare.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, suitable for volatile compounds. nih.gov Following separation on the GC column, the analytes are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a fragmentation pattern that can be used for identification. nist.govresearchgate.net For this compound, a GC-MS method would require a prior derivatization step to ensure the compound is sufficiently volatile to pass through the GC system. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly selective technique for the trace analysis of this compound. nih.gov This method is particularly advantageous for analyzing complex environmental samples due to its ability to separate the target analyte from matrix interferences and provide definitive structural confirmation. nih.gov The LC-MS/MS analysis of related alkylphenols and their derivatives often involves solid-phase extraction (SPE) to concentrate the analyte and clean up the sample prior to injection into the chromatograph. nih.gov
For compounds similar to this compound, reversed-phase chromatography is commonly employed, utilizing a C18 column with a mobile phase gradient of acetonitrile and water. nih.gov Detection by tandem mass spectrometry is typically performed in negative ion mode, as the phenolic proton is readily lost. The selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of the analyte at very low concentrations. sciex.com While specific parent and daughter ions for this compound would be determined during method development, the fragmentation pattern would be expected to involve the loss of the nitro groups and cleavage of the octyl chain.
| Parameter | Typical Value/Condition |
| Chromatographic Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds in environmental samples and can be applied to the analysis of this compound, often after a derivatization step. pharmacyjournal.orgmdpi.com The inherent volatility of many phenolic compounds can be limited, and their polar nature can lead to poor peak shape and interactions with the GC column. researchgate.net To overcome these issues, derivatization is frequently employed to increase volatility and improve chromatographic performance. researchgate.net A common derivatization agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the phenolic hydroxyl group to a less polar and more volatile silyl (B83357) ether. researchgate.net
Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for identification and quantification. pharmacyjournal.org Electron impact (EI) is a common ionization technique used in GC-MS, which can produce a characteristic fragmentation pattern for the derivatized this compound, aiding in its positive identification. researchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance the sensitivity of the analysis by focusing on specific ions characteristic of the target analyte.
| Parameter | Typical Value/Condition |
| Derivatization Agent | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |
| Chromatographic Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Impact (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Spectrophotometric Detection (e.g., UV-Vis) in Chromatographic Systems
While mass spectrometry provides the highest degree of selectivity and sensitivity, spectrophotometric detection, particularly UV-Visible (UV-Vis) absorption, can be a viable and more accessible alternative when coupled with chromatographic separation systems like high-performance liquid chromatography (HPLC). nih.gov The presence of the dinitrophenyl chromophore in the this compound molecule results in strong absorption of UV-Vis radiation. researchgate.net
In an HPLC-UV/Vis system, after the separation of the analyte on the chromatographic column, the eluent passes through a flow cell in the UV-Vis detector. The detector measures the absorbance of the eluent at a specific wavelength as a function of time. The wavelength of maximum absorbance (λmax) for dinitrophenols is typically in the UV range. researchgate.net For instance, the λmax for 2,4-dinitrophenol (B41442) is around 316 nm. researchgate.net By monitoring the absorbance at this wavelength, the presence and concentration of this compound can be determined. While not as selective as mass spectrometry, the use of a diode array detector (DAD) can provide spectral information across a range of wavelengths, which can aid in peak purity assessment and tentative identification of the compound. mdpi.com
| Parameter | Description |
| Detection Principle | Measurement of UV-Visible light absorption by the analyte. |
| Chromophore | Dinitrophenyl group. |
| Typical Wavelength Range | Ultraviolet (UV) region. |
| Coupling | High-Performance Liquid Chromatography (HPLC). |
Method Validation and Performance Characteristics for Environmental Research
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of data generated in environmental research. sigmaaldrich.com Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Key performance characteristics that are evaluated include analytical sensitivity, limit of quantification, precision, accuracy, and reproducibility. d-nb.info
Analytical Sensitivity and Limit of Quantification
Analytical sensitivity is the ability of an analytical method to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. d-nb.info The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. d-nb.info The LOQ is a critical parameter in environmental monitoring, as it defines the lower boundary for reporting quantitative results. For trace analysis of compounds like this compound in environmental matrices, achieving low LODs and LOQs is essential. LC-MS/MS methods generally offer the lowest detection limits, often in the low nanogram per liter (ng/L) to picogram per liter (pg/L) range for related phenolic compounds. nih.gov
| Method | Typical LOD for Related Phenolic Compounds | Typical LOQ for Related Phenolic Compounds |
| LC-MS/MS | 0.01 - 1.0 µg/L | 0.03 - 5.0 µg/L |
| GC-MS | 0.1 - 5.0 µg/L | 0.5 - 20.0 µg/L |
| HPLC-UV/Vis | 1.0 - 50.0 µg/L | 5.0 - 100.0 µg/L |
Note: These are generalized ranges based on published data for similar compounds and may vary depending on the specific matrix and instrumentation.
Precision, Accuracy, and Reproducibility in Complex Samples
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov
Accuracy is the closeness of the agreement between the true value and the value found. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is recovered is a measure of the method's accuracy. nih.gov
Reproducibility is the precision obtained under conditions where the same sample is analyzed by different laboratories or with different equipment.
For the analysis of this compound in complex environmental samples such as soil, sediment, or water, achieving good precision and accuracy can be challenging due to matrix effects. sigmaaldrich.com Matrix effects can cause suppression or enhancement of the analytical signal, leading to inaccurate results. Therefore, method validation for complex samples often involves the use of matrix-matched calibration standards or internal standards to compensate for these effects. researchgate.net
| Performance Characteristic | Acceptance Criteria (Typical) |
| Precision (RSD) | < 15-20% |
| Accuracy (Recovery) | 70-120% |
| Reproducibility (Inter-laboratory RSD) | < 25-30% |
Note: Acceptance criteria can vary depending on the regulatory guidelines and the specific application of the method.
Regulatory Science and Environmental Management Perspectives on Dinitrophenols
Scientific Basis for Environmental Risk Evaluation
Environmental risk evaluation for chemical substances like 2,4-Dinitro-6-octylphenol is a structured process that combines exposure assessment with hazard characterization to estimate the likelihood of adverse effects occurring in the environment. This scientific foundation is crucial for the development of sound environmental policies and management strategies.
The environmental exposure assessment for this compound involves a multi-faceted approach to identify its sources, pathways, and the extent of its presence in various environmental compartments. A key aspect of this assessment is understanding the compound's physical and chemical properties, which dictate its behavior in the environment.
Historically, the primary release of Dinoseb (B1670700) into the environment was through its application as a herbicide. atlantis-press.com Although its use has been discontinued (B1498344) in many jurisdictions, including the United States and Canada, historical contamination of soil and groundwater remains a concern. epa.govnih.gov Current potential sources of exposure are more localized, such as industrial facilities where it might be used as a polymerization inhibitor in the production of styrene (B11656) monomer. researchgate.net
Frameworks for assessing exposure, such as those utilized under the Canadian Environmental Protection Act, 1999 (CEPA), involve a weight-of-evidence approach. researchgate.net This includes analyzing the substance's persistence, potential for long-range transport, and bioaccumulation. nih.gov Dinoseb is recognized for its persistence in water, where it hydrolyzes slowly and is not readily biodegradable. nih.govresearchgate.net While it is not expected to bioaccumulate significantly in aquatic organisms, its persistence in water raises concerns about long-term exposure for aquatic ecosystems. researchgate.netnih.gov
The assessment also considers the compound's mobility in different environmental media. Dinoseb has a moderate potential to leach into groundwater, a characteristic that has been confirmed by its detection in groundwater near sites of previous spills. epa.govatlantis-press.com Conversely, significant releases to the air are not generally expected based on its current use patterns. researchgate.net
Table 1: Environmental Fate Characteristics of this compound (Dinoseb)
| Environmental Compartment | Persistence/Behavior | Supporting Evidence |
| Water | Persistent; slow hydrolysis and not readily biodegradable. nih.govresearchgate.net | Expected to persist in the water column, with potential for long-range transport. researchgate.netnih.gov |
| Soil | Low persistence with field half-lives of 5 to 31 days. herts.ac.uk | Leaching to groundwater is possible. atlantis-press.com |
| Air | Slightly persistent with a half-life of 2.65 days via reactions with hydroxyl radicals. canada.ca | Significant releases are not expected from current uses. researchgate.net |
| Bioaccumulation | Not expected to significantly bioaccumulate in aquatic organisms. researchgate.net | Low potential for biomagnification in the food chain. |
The ecological hazard of this compound is characterized by its high toxicity to a wide range of organisms. The primary mechanism of its toxicity is the uncoupling of oxidative phosphorylation, which disrupts energy synthesis in cells. nih.gov This fundamental mode of action contributes to its broad-spectrum toxicity.
Ecological risk assessments have identified sensitive endpoints across various trophic levels. For aquatic organisms, Dinoseb is highly toxic, with both acute and chronic effects observed at low concentrations. nih.gov Studies have established that concentrations as low as 0.4 ppm can be lethal to small fish like goldfish. noaa.gov The toxicity in aquatic environments can be exacerbated in acidic conditions. noaa.gov
Birds are also highly susceptible to the toxic effects of Dinoseb, with acute oral doses between 7 and 9 mg/kg resulting in approximately 50% mortality. noaa.gov The primary route of exposure for avian species is often through contaminated water sources. noaa.gov
In mammals, the key endpoints of concern are reproductive and developmental toxicity. nih.gov Laboratory studies on rats have demonstrated adverse effects on sperm parameters and a subsequent decrease in gestation index. nih.gov Both maternal and fetal toxicity have been observed in studies on rats and rabbits. nih.gov
Table 2: Summary of Ecological Hazard Endpoints for this compound (Dinoseb)
| Organism Group | Toxicity Level | Key Endpoints of Concern |
| Aquatic Organisms | Highly Toxic | Embryotoxicity, effects on survival and growth, abnormal development. nih.gov |
| Birds | Highly Toxic | Acute mortality, with potential impacts on local populations. herts.ac.uk |
| Mammals | Highly Toxic | Reproductive and developmental toxicity, including effects on sperm and fetal development. nih.gov |
Environmental Monitoring and Surveillance Strategies
Environmental monitoring for this compound is essential for understanding its distribution, assessing the effectiveness of management measures, and protecting sensitive ecosystems. Historically, monitoring efforts were more widespread when Dinoseb was actively used as a herbicide. nih.gov
Current surveillance strategies are often more targeted. For instance, in Canada, while there is a lack of broad, current environmental monitoring data for Dinoseb in surface water, sediment, or soil, there has been targeted monitoring. nih.gov This includes the analysis of drinking water from various municipalities, which have shown no recent detections. nih.gov Additionally, monitoring of untreated wastewater from industrial facilities that use Dinoseb has been conducted to assess potential releases. nih.gov
Monitoring programs often focus on areas with a higher likelihood of contamination, such as downstream from industrial sites or in groundwater near historical spill locations. The detection of Dinoseb in Minnesota groundwater, for example, has been linked to known past spills. epa.gov The development of sensitive analytical methods is crucial for detecting the low concentrations at which Dinoseb can pose an ecological risk.
Scientific Underpinnings of International and National Environmental Regulations for this compound
The environmental regulation of chemical compounds such as this compound is fundamentally guided by scientific data that characterizes their potential risk to the environment. This process involves a comprehensive evaluation of the compound's intrinsic properties, its behavior and persistence in various environmental compartments, and its harmful effects on non-target organisms. International and national regulatory bodies rely on a standardized set of data to conduct environmental risk assessments and subsequently establish guidelines and permissible limits for their use and release.
As an active ingredient in some pesticide formulations, notably the fungicide and acaricide Dinocap, this compound is subject to rigorous environmental evaluation. Dinocap itself is a mixture of isomers, with this compound and 2,6-Dinitro-4-octylphenol being the primary components. The regulatory assessment, therefore, often considers the properties of the entire mixture, although the specific characteristics of each isomer are crucial for a precise understanding of the environmental risk.
Data Requirements for Environmental Evaluations
Regulatory agencies, such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), mandate a comprehensive suite of scientific data to evaluate the environmental safety of pesticides containing this compound. These requirements are designed to predict the compound's environmental fate and its potential to cause adverse ecological effects. The core data requirements typically include:
Product Chemistry: This includes the physical and chemical properties of the active ingredient, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). This information helps in predicting the compound's movement and distribution in the environment.
Environmental Fate and Transport: Studies are required to determine the persistence of the compound in soil and water, its potential for bioaccumulation in organisms, and its mobility in the environment. Key parameters investigated include:
Hydrolysis: The breakdown of the compound in water at different pH levels. For dinitrophenol compounds, hydrolysis rates can be pH-dependent.
Photolysis: The degradation of the compound by sunlight in water and on soil surfaces.
Aerobic and Anaerobic Degradation: The breakdown of the compound by microorganisms in soil and aquatic environments under both oxygen-rich and oxygen-poor conditions.
Soil Adsorption/Desorption: The tendency of the compound to bind to soil particles, which influences its potential to leach into groundwater.
Ecotoxicity: A battery of tests is conducted to determine the toxicity of the compound to a range of non-target organisms that represent different trophic levels in the ecosystem. This includes:
Aquatic Organisms: Acute and chronic toxicity studies on fish, aquatic invertebrates (e.g., Daphnia), and algae.
Terrestrial Organisms: Studies on birds, mammals, honeybees, and earthworms.
The following interactive table summarizes the key environmental data parameters required for the evaluation of pesticides like those containing this compound.
| Data Category | Specific Study/Parameter | Purpose in Environmental Evaluation |
|---|---|---|
| Product Chemistry | Water Solubility | Determines potential for runoff and leaching. |
| Product Chemistry | Vapor Pressure | Indicates the likelihood of volatilization into the atmosphere. |
| Product Chemistry | Octanol-Water Partition Coefficient (Kow) | Predicts the potential for bioaccumulation in organisms. |
| Environmental Fate | Hydrolysis Rate | Assesses persistence in aquatic environments. |
| Environmental Fate | Photolysis Rate | Determines degradation by sunlight. |
| Environmental Fate | Soil Biodegradation (Aerobic/Anaerobic) | Evaluates persistence in soil. |
| Ecotoxicity | Acute Fish Toxicity (LC50) | Measures short-term lethality to fish. |
| Ecotoxicity | Chronic Daphnia Toxicity (NOEC) | Assesses long-term reproductive effects on aquatic invertebrates. |
| Ecotoxicity | Algal Growth Inhibition (EC50) | Determines toxicity to aquatic primary producers. |
Scientific Considerations in Environmental Classification
The scientific data gathered through the studies outlined above are used to classify the environmental hazards of this compound. The classification is a critical step in risk management, informing labeling requirements, use restrictions, and environmental quality standards. Key scientific considerations include:
Persistence: Compounds that degrade slowly in the environment are of greater concern as they can lead to long-term exposure and accumulation. The half-life of a substance in soil and water is a critical metric. While dinitrophenols can be biodegradable, the presence of the octyl group and the nitro functional groups can influence the rate of degradation.
Bioaccumulation Potential: The octanol-water partition coefficient (Kow) is a key indicator of a substance's potential to accumulate in the fatty tissues of organisms. A high Kow value suggests a higher likelihood of bioaccumulation, which can lead to biomagnification through the food chain.
Ecotoxicity: The toxicity of the compound to various organisms is a primary driver of its environmental classification. Acute toxicity values, such as the LC50 (the concentration that is lethal to 50% of the test population), and chronic toxicity endpoints, such as the No-Observed-Effect-Concentration (NOEC), are compared to predicted environmental concentrations to assess risk. Dinitrophenols, as a class, are known to be toxic to aquatic life. For instance, the related compound 2,4-dinitrophenol (B41442) is classified as "very toxic to aquatic life" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) regulations.govherts.ac.uk. Given the structural similarities, this compound is also expected to exhibit high aquatic toxicity.
The environmental classification of this compound is informed by comparing its environmental fate and ecotoxicity data against established criteria. For example, a substance may be classified as "toxic to aquatic life with long-lasting effects" if it meets certain thresholds for acute and chronic aquatic toxicity, as well as for persistence and bioaccumulation.
The following interactive table illustrates how scientific data for a hypothetical dinitrophenol compound could lead to a specific environmental hazard classification based on GHS criteria.
| Scientific Parameter | Example Data | Implication for Environmental Classification |
|---|---|---|
| Acute Aquatic Toxicity (Fish LC50) | < 1 mg/L | Indicates high acute toxicity to fish. |
| Chronic Aquatic Toxicity (Daphnia NOEC) | < 0.1 mg/L | Suggests long-term adverse effects at low concentrations. |
| Biodegradation | Not readily biodegradable | Points to persistence in the environment. |
| Bioaccumulation (Log Kow) | > 4 | Indicates a potential for bioaccumulation. |
| Overall Classification | Very toxic to aquatic life with long lasting effects (GHS Aquatic Chronic 1) |
Advanced Research Directions and Emerging Topics for 2,4 Dinitro 6 Octylphenol
Computational Chemistry and Molecular Modeling for Environmental Studies
Computational chemistry and molecular modeling have become indispensable tools for investigating the environmental behavior of 2,4-dinitrophenol (B41442). These in silico methods offer a cost-effective and efficient way to predict the fate and toxicity of DNP, reducing the need for extensive and expensive laboratory testing. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are a key area of computational research for 2,4-dinitrophenol. nih.govmdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. For DNP and other nitroaromatic compounds, QSAR models are being developed and refined to predict their environmental fate and ecotoxicity. nih.govresearchgate.net
Key descriptors often used in QSAR models for dinitrophenols include hydrophobicity (log Kow), electronic properties (such as the energy of the lowest unoccupied molecular orbital, ELUMO), and steric parameters. nih.govmdpi.com These descriptors help in predicting various endpoints, including toxicity to aquatic organisms like algae and fish, as well as biodegradability. nih.gov The development of more sophisticated QSAR models, incorporating a wider range of descriptors and advanced statistical methods, is an active area of research. mdpi.com The goal is to create highly predictive and robust models that can be used for regulatory purposes and risk assessment. nih.govresearchgate.net
Table 1: Key Descriptors in QSAR Models for Dinitrophenols
| Descriptor | Description | Relevance to Environmental Fate and Ecotoxicity |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of a compound. | Influences bioaccumulation in organisms and adsorption to soil and sediment. nih.gov |
| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the electrophilicity of a molecule. | Important for predicting reactivity and potential for certain degradation pathways. mdpi.com |
| Molecular Weight | The mass of one mole of the substance. | Can influence transport and diffusion in the environment. |
| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Affects intermolecular interactions and partitioning behavior. |
Computational models are also being employed to predict novel degradation pathways for 2,4-dinitrophenol. By simulating the interactions of DNP with various reactive species, such as hydroxyl radicals in the atmosphere or enzymes in microorganisms, researchers can identify potential breakdown products and reaction kinetics. nih.govresearchgate.net This predictive capability is crucial for understanding the persistence of DNP in the environment and for designing effective remediation strategies. For instance, modeling can help to identify key enzymatic reactions that could be harnessed for bioremediation.
Development of Novel Bioremediation Strategies
Bioremediation, the use of living organisms to degrade environmental pollutants, is a promising approach for cleaning up sites contaminated with 2,4-dinitrophenol. hibiscuspublisher.comresearchgate.net Research in this area is focused on identifying and engineering microorganisms and enzymes with enhanced DNP-degrading capabilities.
Several bacterial strains have been identified that can utilize 2,4-dinitrophenol as a source of carbon and nitrogen. hibiscuspublisher.com The metabolic pathways involved in DNP degradation are being elucidated, which could lead to the development of more efficient bioremediation processes. researchgate.net Genetic engineering techniques are also being explored to enhance the degradative abilities of these microorganisms.
The use of isolated enzymes, such as laccases and peroxidases, is another innovative bioremediation strategy. researchgate.netnih.gov These enzymes can be immobilized on various supports, which increases their stability and allows for their reuse in reactor systems for treating DNP-contaminated water. nih.gov
Table 2: Microorganisms Involved in the Bioremediation of 2,4-Dinitrophenol
| Microorganism | Type | Key Degradative Enzymes |
|---|---|---|
| Rhodococcus sp. | Bacterium | Monooxygenases, Dioxygenases |
| Pseudomonas sp. | Bacterium | Nitroreductases |
| Arthrobacter sp. | Bacterium | Hydrolases |
Innovations in Green Chemistry for Dinitrophenol Synthesis or Alternatives
The principles of green chemistry are being applied to the synthesis of dinitrophenols to reduce the environmental impact of their production. Traditional synthesis methods often involve harsh reaction conditions and the use of hazardous reagents. google.com Researchers are exploring more environmentally benign synthetic routes, such as using solid acid catalysts or enzymatic processes, to minimize waste and energy consumption.
Furthermore, there is a significant research effort focused on developing safer and more sustainable alternatives to dinitrophenols, particularly in their use as pesticides. wikipedia.org This includes the development of biological pesticides derived from natural sources, such as microbial toxins or plant extracts, which are more specific in their action and have a lower environmental persistence. usda.gov
Interdisciplinary Research on Environmental Impact and Sustainable Management
Addressing the environmental challenges posed by 2,4-dinitrophenol requires an interdisciplinary approach that integrates knowledge from chemistry, biology, environmental science, and computational modeling. This holistic perspective is essential for a comprehensive understanding of the entire life cycle of DNP, from its synthesis and use to its environmental fate and remediation.
Sustainable management of DNP involves not only the development of effective remediation technologies but also the implementation of policies and practices that minimize its release into the environment. This includes improving industrial processes to reduce waste generation, promoting the use of safer alternatives, and establishing effective monitoring programs to track the presence of DNP in various environmental compartments. Interdisciplinary research is crucial for providing the scientific basis for these management strategies and for ensuring the long-term protection of human health and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
